Enhanced Lipophilicity vs. Benzimidazoles
7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one exhibits a computed XLogP3 of 3.6 [1]. This value is substantially higher than that of the widely used anthelmintic albendazole (XLogP3 = 2.9) and the simple trifluoromethyl-substituted core 5-trifluoromethyl-1H-benzimidazole (LogP = 2.58) [2]. The increased lipophilicity is attributable to the combination of the trifluoromethyl ketone and the extended alkyl chain.
Δ +0.7
| Evidence Dimension | Lipophilicity (Computed XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | Albendazole: XLogP3 = 2.9; 5-Trifluoromethyl-1H-benzimidazole: LogP = 2.58 |
| Quantified Difference | ΔXLogP3 = +0.7 (vs. albendazole); ΔLogP = +1.02 (vs. 5-CF3 core) |
| Conditions | Computed values using XLogP3 algorithm (PubChem) and vendor-provided LogP |
Why This Matters
Higher lipophilicity may improve passive membrane permeability and blood-brain barrier penetration, which is critical for central nervous system (CNS) drug discovery programs.
- [1] PubChem. (2026). Compound Summary for CID 2756591, 7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one. National Center for Biotechnology Information. View Source
- [2] 0Elem. (2025). 5-Trifluoromethyl-1H-benzimidazole Properties. View Source
